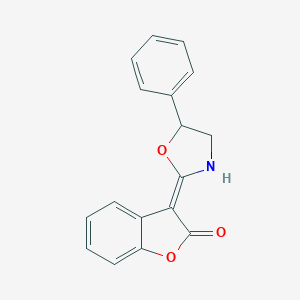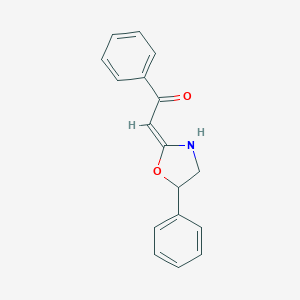![molecular formula C18H22O8 B230519 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid](/img/structure/B230519.png)
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid, also known as DTPMP, is a chelating agent that has been extensively studied for its ability to remove metal ions from aqueous solutions. DTPMP is a highly effective chelator that has been used in a variety of scientific research applications, including environmental remediation, water treatment, and biomedical research.
Wirkmechanismus
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid works by binding to metal ions in aqueous solutions, forming stable complexes that are less toxic and more easily removed from the environment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is particularly effective at binding to heavy metal ions such as lead, cadmium, and mercury.
Biochemical and Physiological Effects
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been shown to have a low toxicity profile and is generally considered safe for use in scientific research applications. However, studies have shown that 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can bind to essential metal ions in the body, such as calcium and magnesium, which can lead to potential physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is its ability to effectively remove metal ions from aqueous solutions, making it a valuable tool in environmental remediation and water treatment. However, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can also bind to essential metal ions in the body, which can limit its use in biomedical research applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the development of new methods for synthesizing 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid that are more environmentally friendly. Finally, further research is needed to better understand the potential physiological effects of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid and its potential use in the treatment of metal ion-related diseases.
Synthesemethoden
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is typically synthesized through a multi-step process that involves the reaction of 2,3,5,6-tetramethylphenol with formaldehyde and acetaldehyde to form a diethyl acetal derivative. This derivative is then reacted with maleic anhydride to form the final product, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid.
Wissenschaftliche Forschungsanwendungen
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been extensively studied for its ability to chelate metal ions from aqueous solutions. This property has made it a valuable tool in a variety of scientific research applications, including environmental remediation and water treatment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has also been studied for its potential use in biomedical research, particularly in the treatment of metal ion-related diseases such as Wilson's disease.
Eigenschaften
Molekularformel |
C18H22O8 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[[4-(2,2-dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C18H22O8/c1-7-8(2)12(6-14(17(23)24)18(25)26)10(4)9(3)11(7)5-13(15(19)20)16(21)22/h13-14H,5-6H2,1-4H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI-Schlüssel |
GMZCSCXYCCQWHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)



![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)